4-Nitro-N-(quinolin-8-yl)benzenesulfonamide (CAS 33757-62-9) is a sulfonamide derivative featuring a quinoline moiety, which serves as a robust chelating unit, and a 4-nitrobenzenesulfonyl group that acts as a potent electron-withdrawing and signaling component. This specific combination of functional groups makes the compound a highly effective fluorescent 'turn-on' chemosensor, particularly for toxic heavy metal ions like cadmium(II). Its utility extends to being a versatile chemical intermediate where the nitro group can be readily reduced to a primary amine, providing a key synthetic handle for the development of more complex molecules. [REFS-1, REFS-2]
Substituting this compound with close analogs, such as the non-nitrated parent N-(quinolin-8-yl)benzenesulfonamide or isomers with the nitro group at the 2- or 3-position, is inadvisable for its primary applications. The 4-nitro group's strong electron-withdrawing nature is essential for creating the photoinduced electron transfer (PET) quenching mechanism required for high-contrast 'turn-on' fluorescence sensing. [1] Removing this group or altering its position significantly weakens the PET effect, leading to poor sensitivity and a diminished fluorescence enhancement upon metal binding. This makes such analogs unsuitable for trace-level detection of target ions like Cd(II) or Zn(II), where a high signal-to-noise ratio is critical for reproducible and accurate quantification. [2]
In a comparative study using a CH3CN/H2O (4:1, v/v) solution, this compound exhibited a ~14-fold increase in fluorescence intensity upon saturation with Cd(II) ions. In contrast, the addition of a similar excess of Zn(II), a common and structurally similar interferent, induced only a ~2-fold increase. [1] This demonstrates a pronounced selectivity for cadmium over zinc under these specific assay conditions.
| Evidence Dimension | Fluorescence Intensity Fold Increase |
| Target Compound Data | ~14-fold (with Cd²⁺) |
| Comparator Or Baseline | Zn²⁺ (~2-fold) |
| Quantified Difference | 7x greater response for Cd²⁺ vs. Zn²⁺ |
| Conditions | CH3CN/H2O (4:1, v/v), HEPES buffer (pH 7.2), λex = 370 nm |
This selective response is critical for accurately quantifying toxic Cd(II) in environmental or biological samples where non-toxic Zn(II) is often present at much higher concentrations.
The compound demonstrates high sensitivity for Cd(II) detection, achieving a calculated limit of detection (LOD) of 2.1 x 10⁻⁸ M (21 nM). [1] This level of performance enables the quantification of cadmium at concentrations relevant for environmental toxicity and regulatory compliance.
| Evidence Dimension | Limit of Detection (LOD) for Cd²⁺ |
| Target Compound Data | 2.1 x 10⁻⁸ M |
| Comparator Or Baseline | Typical regulatory limits for drinking water (e.g., EPA limit is ~45 nM) |
| Quantified Difference | Achieves sensitivity below key regulatory action levels |
| Conditions | Based on 3σ/k calculation in CH3CN/H2O (4:1, v/v) solution |
Procuring a sensor with this low LOD is essential for laboratories conducting environmental testing, toxicology studies, or any application requiring reliable trace metal analysis.
The 4-nitro group serves as a stable and reliable precursor to the corresponding 4-amino functionality. Standard reduction conditions (e.g., SnCl2/HCl, H2/Pd-C) can be used to convert the nitro group into an amine late in a synthetic sequence. This provides a strategic advantage over starting with the 4-amino analog, which would likely require protection/deprotection steps, adding to process complexity and reducing overall yield.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Stable nitro group, readily reducible to an amine. |
| Comparator Or Baseline | 4-Amino-N-(quinolin-8-yl)benzenesulfonamide (CAS 33757-63-0), which requires amine protection for many subsequent reactions. |
| Quantified Difference | Avoids at least two synthetic steps (protection and deprotection) compared to using the amino-analog as a starting material. |
| Conditions | Standard organic synthesis protocols. |
For synthetic chemistry labs, this compound offers a more efficient and robust route to complex quinoline derivatives, reducing step count and improving the viability of the synthetic pathway.
Due to its high selectivity for Cd(II) over Zn(II) and its nanomolar detection limit, this compound is the right choice for developing fluorescent assays to monitor and quantify cadmium contamination in industrial wastewater, where zinc is a common co-contaminant. [1]
Leveraging the stable nitro group as a masked amine, this compound is an ideal precursor for the multi-step synthesis of novel materials. The nitro group can be reduced in a final step to introduce an amino functionality for further derivatization, such as coupling to other molecules to create specialized ligands, dyes, or pharmaceutical intermediates.
Under specific solvent conditions that favor Zn(II) binding, this compound can be employed as a fluorescent probe for detecting zinc ions. [2] This makes it a valuable tool for researchers developing probes for studying the role of zinc in biological systems, such as in cellular imaging experiments.